molecular formula C9H12N2O3S B13312655 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid

5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid

Cat. No.: B13312655
M. Wt: 228.27 g/mol
InChI Key: VHGSQKQKQSEGFP-UHFFFAOYSA-N
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Description

5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid is a compound with a molecular formula of C9H12N2O3S It is known for its unique structure, which includes a thian-4-ylmethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid typically involves the reaction of thian-4-ylmethylamine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of thian-4-ylmethyl hydrazine with carboxylic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid include other oxadiazole derivatives and thian-4-ylmethyl-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the thian-4-ylmethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

5-(thian-4-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c12-9(13)8-10-7(14-11-8)5-6-1-3-15-4-2-6/h6H,1-5H2,(H,12,13)

InChI Key

VHGSQKQKQSEGFP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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